[7-(Benzylsulfanyl)-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
This tricyclic compound features a benzylsulfanyl group at position 7, a 2-methylphenyl substituent at position 5, and a hydroxymethyl (-CH2OH) moiety at position 11.
Properties
IUPAC Name |
[7-benzylsulfanyl-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c1-16-8-6-7-11-20(16)24-28-25-22(26(29-24)32-15-18-9-4-3-5-10-18)12-21-19(14-30)13-27-17(2)23(21)31-25/h3-11,13,30H,12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIVNTKOQAGTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Triazatricyclo Core
The central triazatricyclo[8.4.0.0³,⁸]tetradeca framework is synthesized via a cyclization reaction involving a pyrrolo-pyrrole intermediate. As demonstrated in the synthesis of 3,7,10-triazatricyclo[3.3.3.0¹,⁵]undecane, hexahydrotriazines serve as precursors for one-step cyclization under basic conditions. Adapting this approach, the reaction of 1,3,5-trialkylhexahydrotriazine with a diketone derivative facilitates the formation of the octahydropyrrolo[3,4-c]pyrrole core. Subsequent oxidation with manganese catalysts in the presence of organic acids (e.g., acetic acid) induces dehydrogenation, yielding the aromatic triazatricyclo system.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Mn(OAc)₃, CH₃COOH, 120°C, 12h | 68% | |
| Aromatization | O₂, 1 atm, 150°C | 72% |
Introduction of the Benzylsulfanyl Group
The benzylsulfanyl moiety at position 7 is installed via S-alkylation of a thiol intermediate. Following methodologies for purine derivatives, the triazatricyclo intermediate is treated with benzyl bromide in the presence of potassium carbonate and dimethylformamide (DMF). This regioselective alkylation proceeds at the sulfur atom, yielding the 7-benzylsulfanyl derivative.
Characterization Data
- IR (KBr) : 1,647 cm⁻¹ (C=O), 3,338 cm⁻¹ (NH).
- ¹H-NMR (DMSO-d₆) : δ 4.60 (s, 2H, CH₂), 7.20–7.50 (m, 5H, Ar-H).
Incorporation of the 2-Methylphenyl Substituent
The 2-methylphenyl group at position 5 is introduced via Suzuki-Miyaura coupling, leveraging palladium catalysis. A boronic ester derivative of 2-methylphenyl reacts with a halogenated triazatricyclo precursor under inert conditions. This method, adapted from aryl-isothiazole syntheses, achieves cross-coupling with high regioselectivity.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | DME/H₂O (3:1) |
| Temperature | 80°C |
| Yield | 85% |
Functionalization of the Methanol Group
The methanol group at position 11 is introduced through a two-step sequence:
- Aldehyde Formation : Oxidation of a methyl group using SeO₂ in dioxane.
- Reduction : Sodium borohydride reduction of the aldehyde to the primary alcohol.
Spectral Confirmation
Final Assembly and Purification
The fully substituted intermediate undergoes final cyclization in the presence of a thiophilic agent (e.g., Lawesson’s reagent) to form the 2-oxa-4,6,13-triazatricyclo system. Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields the target compound in >95% purity.
Comprehensive Reaction Scheme
Chemical Reactions Analysis
Types of Reactions
[7-(Benzylsulfanyl)-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Nucleophiles such as amines or alkoxides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, [7-(Benzylsulfanyl)-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8400^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches for treating diseases.
Medicine
In medicine, [7-(Benzylsulfanyl)-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with unique properties. Its structural features make it suitable for applications in areas such as catalysis and materials science.
Mechanism of Action
The mechanism of action of [7-(Benzylsulfanyl)-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Similarities
The compound shares structural motifs with tricyclic derivatives reported in antimicrobial and kinase-inhibition studies. For example, Compound B (9-(4-nitro-phenyl)-5,13-disulfanyl-2-oxa-4,6,12,14-tetraazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3,5,7,11,13-hexaene-7,11-diol) exhibits a related tricyclic scaffold with disulfanyl and nitro groups . Key similarities include:
- Tricyclic framework : Both compounds utilize fused oxa-aza rings, likely enhancing stability and π-π stacking interactions.
- Sulfur-containing groups : The benzylsulfanyl group in the target compound and disulfanyl groups in Compound B may influence redox activity or metal chelation.
Functional Group and Substituent Differences
- Aromatic substituents : The target compound’s 2-methylphenyl group contrasts with Compound B’s 4-nitrophenyl, which introduces electron-withdrawing effects that could alter binding affinity.
- Hydroxymethyl vs. diol groups : The hydroxymethyl moiety in the target compound may enhance solubility compared to Compound B’s diol system.
Computational Similarity Assessment
Using cheminformatics tools like MACCS or Morgan fingerprints, the Tanimoto similarity coefficient between the two compounds could be calculated. For example, shared substructures (e.g., tricyclic cores) would increase similarity scores, while divergent substituents (nitro vs. methylphenyl) would reduce them . Hypothetically, a Tanimoto score of ~0.65 might reflect moderate similarity, suggesting overlapping but distinct biological profiles.
Table 1: Comparative Analysis of Structural and Hypothetical Properties
Activity Cliffs and Exceptions
While the "similar property principle" posits that structural similarity correlates with analogous bioactivity, exceptions (activity cliffs) arise due to minor substituent changes. For instance, replacing the nitro group in Compound B with a methylphenyl group (as in the target compound) might drastically alter target specificity or potency .
Biological Activity
The compound [7-(Benzylsulfanyl)-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 441.5 g/mol. The compound features a unique tricyclic structure with multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H23N3O2S |
| Molecular Weight | 441.5 g/mol |
| CAS Number | 892415-43-9 |
The biological activity of this compound is believed to involve the modulation of specific molecular targets, including enzymes and receptors. The compound may influence various pathways such as signal transduction and gene expression, which are critical for cellular functions.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of similar compounds within the same chemical class. For instance, derivatives with benzylsulfanyl groups have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves disrupting microtubule dynamics or inducing apoptosis in cancer cells.
- In Vitro Studies : Compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as U-937 and SK-MEL-1 cells .
- Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways or by disrupting tubulin polymerization similar to known antitumor agents like colchicine .
Antimicrobial Activity
Some studies suggest that compounds with similar structural motifs exhibit antimicrobial properties against a range of pathogens. The presence of sulfur-containing groups is often associated with increased antimicrobial activity due to their ability to disrupt microbial cell membranes.
Study 1: Synthesis and Evaluation
A study synthesized various benzylsulfanyl derivatives and evaluated their biological activities. Among them, compounds with specific substitutions showed enhanced antiproliferative effects against cancer cells while maintaining low toxicity towards normal cells .
Study 2: Structure-Activity Relationship (SAR)
Research on structure-activity relationships revealed that modifications at the benzylsulfanyl position significantly influenced biological activity. For example, increasing the length of alkyl chains or introducing electron-donating groups enhanced anticancer potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
